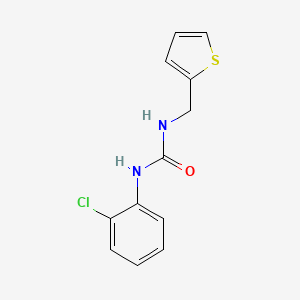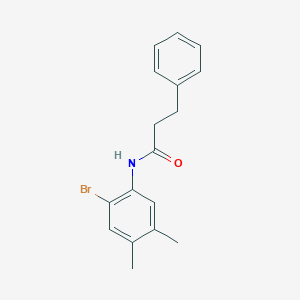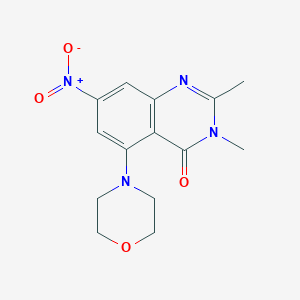
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4(3H)-one, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. PD153035 has been extensively studied for its potential use as an anticancer agent, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions will be discussed in
Wirkmechanismus
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4(3H)-one selectively binds to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation, survival, and angiogenesis, and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cancer cells. It inhibits the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are involved in cell proliferation, survival, and angiogenesis. It also induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4(3H)-one has several advantages as an anticancer agent for lab experiments. It is highly selective for EGFR and does not inhibit other tyrosine kinases, reducing the risk of off-target effects. It also has a relatively low toxicity profile compared to other EGFR inhibitors. However, its limitations include its poor solubility and stability, which can affect its efficacy in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4(3H)-one. One potential direction is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another direction is the investigation of the combination of this compound with other anticancer agents, such as chemotherapy or radiation therapy, to enhance its efficacy. Additionally, the use of this compound as a tool to study the role of EGFR in cancer biology and the identification of biomarkers that predict its response in cancer patients are also potential future directions.
Conclusion
In conclusion, this compound is a small molecule inhibitor that selectively targets the EGFR tyrosine kinase and has potential as an anticancer agent. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound and its derivatives has the potential to advance our understanding of cancer biology and lead to the development of more effective cancer therapies.
Synthesemethoden
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4(3H)-one can be synthesized through a multistep process that involves the reaction of 2,3-dimethylaniline with 2-chloro-5-nitrobenzoic acid to form 2,3-dimethyl-5-nitrobenzoic acid, which is then reacted with morpholine to form 2,3-dimethyl-5-morpholin-4-ylbenzoic acid. The final step involves the reaction of this intermediate with phosphoryl chloride and dimethylformamide to form this compound.
Wissenschaftliche Forschungsanwendungen
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4(3H)-one has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated its efficacy in inhibiting tumor growth and metastasis in animal models of cancer.
Eigenschaften
IUPAC Name |
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-9-15-11-7-10(18(20)21)8-12(13(11)14(19)16(9)2)17-3-5-22-6-4-17/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMAIIOBMAJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])N3CCOCC3)C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)


![1,2-dimethyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5862703.png)
![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)
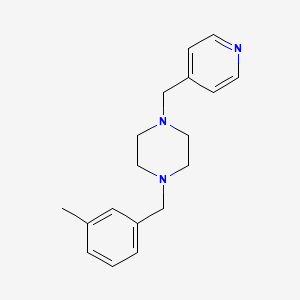

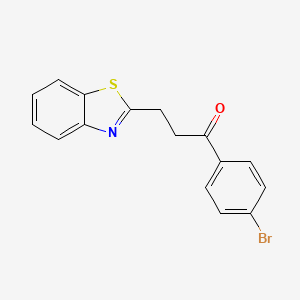

![4-bromo-5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5862720.png)
